molecular formula C13H13BrO4 B15058697 5-Bromo-6-butoxybenzofuran-2-carboxylic acid

5-Bromo-6-butoxybenzofuran-2-carboxylic acid

Cat. No.: B15058697
M. Wt: 313.14 g/mol
InChI Key: KSDYFWZGXQGVON-UHFFFAOYSA-N
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Description

5-Bromo-6-butoxybenzofuran-2-carboxylic acid is an organic compound belonging to the benzofuran family. This compound, specifically, has a molecular formula of C13H13BrO4 and a molecular weight of 313.14 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored due to its mild reaction conditions and functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions using boron reagents tailored for specific conditions . The process is optimized for high yield and purity, ensuring the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-6-butoxybenzofuran-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the bromine or butoxy groups.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups into the benzofuran ring .

Mechanism of Action

The mechanism of action of 5-Bromo-6-butoxybenzofuran-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, benzofuran derivatives are known to inhibit certain enzymes involved in microbial growth, contributing to their antibacterial properties .

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-1-benzofuran-2-carboxylic acid: Similar in structure but lacks the butoxy group.

    6-Butoxybenzofuran-2-carboxylic acid: Similar but without the bromine atom.

Uniqueness

5-Bromo-6-butoxybenzofuran-2-carboxylic acid is unique due to the presence of both bromine and butoxy groups, which may enhance its biological activity and chemical reactivity compared to its analogs .

Properties

Molecular Formula

C13H13BrO4

Molecular Weight

313.14 g/mol

IUPAC Name

5-bromo-6-butoxy-1-benzofuran-2-carboxylic acid

InChI

InChI=1S/C13H13BrO4/c1-2-3-4-17-11-7-10-8(5-9(11)14)6-12(18-10)13(15)16/h5-7H,2-4H2,1H3,(H,15,16)

InChI Key

KSDYFWZGXQGVON-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=C(C=C2C=C(OC2=C1)C(=O)O)Br

Origin of Product

United States

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